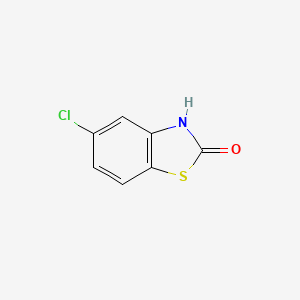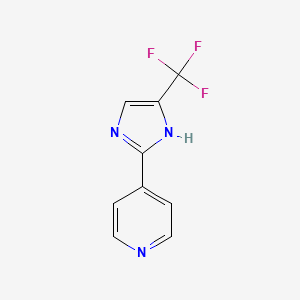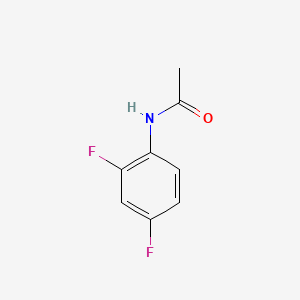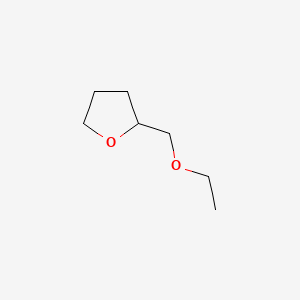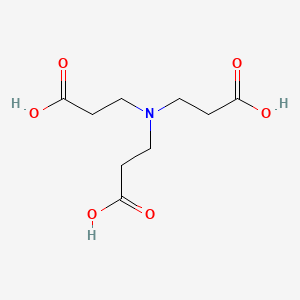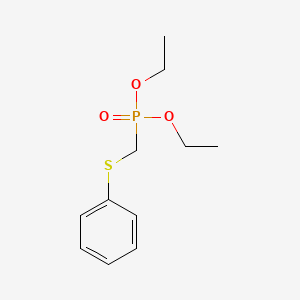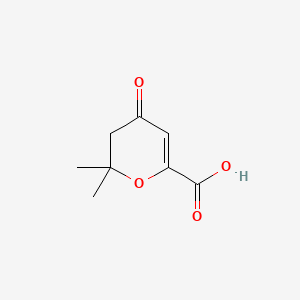
3,4-二氢-2,2-二甲基-4-氧代-2H-吡喃-6-羧酸
描述
3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid is a chemical compound that appears as a white to beige fine crystalline powder . It has been used as a photoprotective reagent during the photolysis of the Salmonella sialidase .
Molecular Structure Analysis
The empirical formula of this compound is C8H10O4, and it has a molecular weight of 170.16 . The SMILES string representation is CC1©CC(=O)C=C(O1)C(O)=O .Physical And Chemical Properties Analysis
This compound has a melting point of 170 °C (dec.) (lit.) . It’s a white to beige fine crystalline powder .科学研究应用
Mosquito Repellent
The butyl ester derivative of this compound is commonly utilized as a mosquito repellent . Its efficacy is attributed to its ability to interfere with the olfactory receptors of mosquitoes, thus preventing them from identifying human hosts.
Photoprotective Agent
This compound has been employed as a photoprotective reagent during the photolysis of the Salmonella sialidase . It helps in protecting sensitive biological molecules from damage caused by UV radiation during the photolysis process.
Heterocyclic Building Block
As a heterocyclic compound with a pyran ring, it serves as a versatile building block in the synthesis of more complex heterocyclic structures . These structures are crucial in pharmaceuticals and agrochemicals due to their diverse biological activities.
Anti-HIV Research
Derivatives of this compound have been explored for their potential anti-HIV properties . Coumarins, which share a similar core structure, have been tested extensively for their ability to inhibit HIV replication .
Anticancer Activity
Research has indicated that coumarin derivatives exhibit anticancer activities . By extension, the compound may serve as a precursor in synthesizing new anticancer agents, given its structural similarity to coumarins.
Anti-Microbial Applications
The compound’s derivatives are also being investigated for their anti-microbial properties . This includes potential activity against a range of pathogenic bacteria and fungi, which is critical in the development of new antibiotics.
Anti-Inflammatory and COX Inhibitor
In the realm of anti-inflammatory research, coumarin derivatives, which are structurally related to this compound, have been studied as COX inhibitors . They may help in reducing inflammation and pain by inhibiting the cyclooxygenase enzymes.
Neuroprotective Effects
There is ongoing research into the neuroprotective effects of coumarin derivatives for conditions like Alzheimer’s disease . Given the structural similarities, the compound could be a valuable lead in developing neuroprotective drugs.
安全和危害
作用机制
Mode of Action
It has been used as a photoprotective reagent during the photolysis of the salmonella sialidase , suggesting that it may interact with light-sensitive targets.
Biochemical Pathways
It’s possible that this compound may interact with the pathways related to photolysis and light sensitivity, given its use as a photoprotective reagent .
Result of Action
Given its use as a photoprotective reagent , it’s possible that this compound may have effects related to light protection and photolysis.
属性
IUPAC Name |
2,2-dimethyl-4-oxo-3H-pyran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-8(2)4-5(9)3-6(12-8)7(10)11/h3H,4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKQOBXQEHGUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C(O1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230761 | |
| Record name | 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid | |
CAS RN |
80866-93-9 | |
| Record name | 2,2-Dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Indalone compare to other mosquito repellents in terms of efficacy against Aedes aegypti?
A: Research indicates that Indalone is less effective than DEET (N,N-diethyl-m-toluamide) and dimethyl phthalate in preventing bites from Aedes aegypti mosquitoes. In a study evaluating four repellents, DEET provided significantly longer protection under dry conditions compared to Indalone, dimethyl phthalate, and 6-12 (2-ethyl-1, 3-hexanediol) []. While the wash-off test showed similar efficacy between DEET and dimethyl phthalate, both outperformed Indalone and 6-12 [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



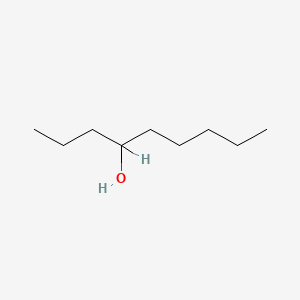
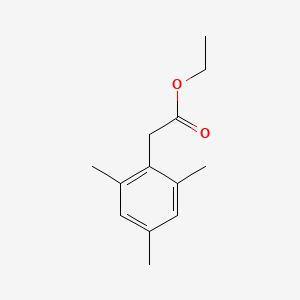
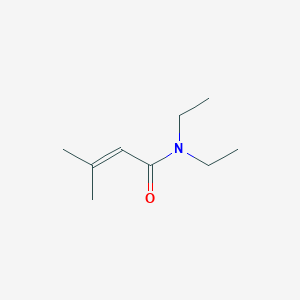
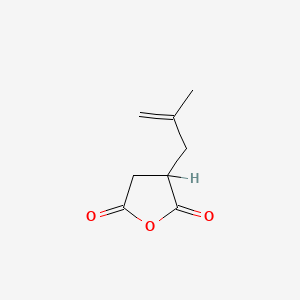

![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)
